3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester
Overview
Description
3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C13H22N2O5 and a molecular weight of 286.32 g/mol . This compound is characterized by its unique spiro structure, which includes both oxygen and nitrogen atoms within its ring system. It is often used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable diol with a diamine under controlled conditions to form the spiro ring system. The tert-butyl ester group is then introduced through esterification reactions . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Compared to other similar compounds, 3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester stands out due to its unique spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. Similar compounds include:
- 3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid methyl ester
- 3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid ethyl ester
These compounds share similar core structures but differ in their ester groups, which can influence their chemical reactivity and applications.
Properties
IUPAC Name |
tert-butyl 3-oxo-1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-12(2,3)20-11(17)15-4-5-18-9-13(8-15)7-14-10(16)6-19-13/h4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIPIVRRSTJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CNC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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